Highly enantioselective copper-catalyzed propargylic amination to access N-tethered 1,6-enynes†

RSC Advances Pub Date: 2020-10-20 DOI: 10.1039/D0RA07698H

Abstract

A highly enantioselective copper-catalyzed propargylic amination starting from benzylic allylic amines has been developed with a new chiral N,N,P ligand. A series of N-tethered 1,6-enynes were synthesized in good to excellent yields with excellent enantioselectivities. Utilization of transition metal-catalyzed cycloisomerization of 1,6-enynes provides several enantioselectively enriched chiral five-membered N-heterocycles efficiently.

Graphical abstract: Highly enantioselective copper-catalyzed propargylic amination to access N-tethered 1,6-enynes
Recommended Literature